molecular formula C11H14N2O B1624136 2-Pyridin-2-yl-cyclohexanone oxime CAS No. 3297-68-5

2-Pyridin-2-yl-cyclohexanone oxime

Cat. No. B1624136
CAS RN: 3297-68-5
M. Wt: 190.24 g/mol
InChI Key: GVMAYKQRHPICEB-QBFSEMIESA-N
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Description

2-Pyridin-2-yl-cyclohexanone oxime, also known as PHO, is a chemical compound that has been extensively studied for its potential applications in scientific research. PHO is a versatile compound that has been used in a variety of fields, including medicinal chemistry, biochemistry, and neuroscience. In

Scientific Research Applications

Biological Activity Research

Compounds similar to 2-Pyridin-2-yl-cyclohexanone oxime have been studied for their potential biological activities. For instance, novel 2-(pyridin-2-yl) pyrimidine derivatives have shown anti-fibrotic activities against hepatic stellate cells, which could suggest that 2-Pyridin-2-yl-cyclohexanone oxime may also have potential in biological activity research .

Catalysis in Chemical Synthesis

The oxime group in 2-Pyridin-2-yl-cyclohexanone oxime suggests its use as a catalyst or intermediate in chemical synthesis. For example, cyclohexanone oxime is an important feedstock in nylon-6 production, indicating that our compound could be involved in similar catalytic processes .

Development of Fluorescent Materials

Pyridine derivatives are known for their applications in fluorescent materials. The structure of 2-Pyridin-2-yl-cyclohexanone oxime could make it suitable for research into new fluorescent dyes or materials .

Safety and Hazards

Classified as flammable, harmful if swallowed, and may cause serious eye irritation. It is also harmful to aquatic life .

  • Future Directions

    • Further research could explore novel synthetic routes for 2-Pyridin-2-yl-cyclohexanone oxime, potentially integrating plasma and electrocatalysis .
    • Investigate its potential applications beyond Nylon 6 feedstock, considering its diverse biological and pharmaceutical activities .
  • properties

    IUPAC Name

    (NZ)-N-(2-pyridin-2-ylcyclohexylidene)hydroxylamine
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C11H14N2O/c14-13-11-7-2-1-5-9(11)10-6-3-4-8-12-10/h3-4,6,8-9,14H,1-2,5,7H2/b13-11-
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    GVMAYKQRHPICEB-QBFSEMIESA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    C1CCC(=NO)C(C1)C2=CC=CC=N2
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Isomeric SMILES

    C1CC/C(=N/O)/C(C1)C2=CC=CC=N2
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C11H14N2O
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID20420741
    Record name N-[2-(Pyridin-2-yl)cyclohexylidene]hydroxylamine
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID20420741
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    190.24 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Product Name

    2-Pyridin-2-yl-cyclohexanone oxime

    CAS RN

    3297-68-5
    Record name N-[2-(Pyridin-2-yl)cyclohexylidene]hydroxylamine
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID20420741
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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    Reactant of Route 6
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